BenchChemオンラインストアへようこそ!

DL-Syringaresinol

Anti-inflammatory Immunomodulation Lignan comparison

DL-Syringaresinol ((±)-Syringaresinol, CAS 21453-69-0) delivers compound-specific pharmacological reproducibility that class-level lignan procurement cannot. Unlike pinoresinol or isolariciresinol—which primarily suppress TNF-α—syringaresinol selectively inhibits lymphocyte proliferation via NFAT transcription factor blockade (IC₅₀ 329.4 μM). Anti-leukemic activity against P-388 cells (ED₅₀ 0.41 μg/mL); inhibits H. pylori motility (IC₅₀ 50 μg/mL). Zero cytotoxicity at ≤100 μM in HepG2/HT29 cells ensures assay readouts reflect pharmacology, not cell death. ≥98% HPLC purity.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
CAS No. 21453-69-0
Cat. No. B1682857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Syringaresinol
CAS21453-69-0
Synonymssyringa-resinol
syringaresinol
syringaresinol, (1alpha,3aalpha, 4alpha,6aalpha)-(+-)-isomer
syringaresinol, (1R-(1alpha, 3aalpha,4alpha,6aalpha))-isome
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
InChIInChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m0/s1
InChIKeyKOWMJRJXZMEZLD-HCIHMXRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DL-Syringaresinol (CAS 21453-69-0): Lignan Compound Profile and Procurement Considerations


DL-Syringaresinol ((±)-Syringaresinol, CAS 21453-69-0) is a furofuran-type lignan formed from two sinapyl alcohol units linked via a β-β linkage, with molecular formula C₂₂H₂₆O₈ and molecular weight 418.44 g/mol [1]. The compound is found in a wide variety of cereals and medicinal plants, including ginseng berries, and exists as a racemic mixture of (+)- and (−)-enantiomers . DL-Syringaresinol belongs to the lignan class alongside secoisolariciresinol, pinoresinol, matairesinol, medioresinol, sesamin, and lariciresinol [2]. Key physicochemical properties include a predicted water solubility of 0.048 g/L and logP of 2.23 (ALOGPS), with commercial availability at HPLC purity ≥98% [3].

Why Lignan Class Substitution Is Not Straightforward: Differential Activity Profiles of DL-Syringaresinol


Generic substitution among lignans is inadvisable due to documented differential modulation of inflammatory pathways. In a head-to-head comparison of five lignans isolated from Coptis japonica, syringaresinol glycoside strongly suppressed lymphocyte proliferation, whereas pinoresinol and isolariciresinol showed higher inhibitory effects on TNF-α production . This divergence in mechanistic targets means that substituting pinoresinol for syringaresinol would produce fundamentally different immunological outcomes in the same experimental system. Furthermore, syringaresinol acts as an NFAT transcription factor inhibitor (IC₅₀ 329.4 μM) , a mechanism not uniformly shared across the lignan class. These documented differences necessitate compound-specific selection rather than class-level procurement for reproducible research outcomes.

Quantitative Differentiation Evidence: DL-Syringaresinol Versus Comparator Lignans


Anti-inflammatory Mechanism Selectivity: Lymphocyte Proliferation Inhibition Versus TNF-α Suppression

In a direct comparative study of five lignans isolated from Coptis japonica, syringaresinol glycoside exhibited preferential suppression of lymphocyte proliferation, whereas pinoresinol and isolariciresinol preferentially inhibited TNF-α production . This differential immunomodulatory profile indicates that syringaresinol targets a distinct anti-inflammatory mechanism compared to its closest structural analogs.

Anti-inflammatory Immunomodulation Lignan comparison

NFAT Transcription Factor Inhibition: Defined IC₅₀ for Target-Based Screening

DL-Syringaresinol ((+)-syringaresinol) functions as an NFAT transcription factor inhibitor with an IC₅₀ of 329.4 μM . This target-defined activity distinguishes syringaresinol from many other lignans for which NFAT inhibition has not been quantitatively characterized. The compound also inhibits P-388 cell growth with an ED₅₀ of 0.41 μg/mL, demonstrating target engagement with functional cellular consequences .

NFAT inhibitor Immunology Leukemia research

In Vitro Safety Profile: No Detectable Cytotoxicity in HepG2 and HT29 Cells at ≤100 μM

In a systematic toxicological evaluation, syringaresinol was tested alongside enterodiol (END) and enterolactone (ENL) for cytotoxic and genotoxic potential. Incubation of HepG2 and HT29 cells for 1 h or 24 h with 0–100 μM syringaresinol induced no cytotoxic effects in either cell line, as assessed by resazurin reduction assay [1]. This finding contrasts with in silico predictions that had flagged potential structural alerts for toxicity based on phenolic units capable of forming quinoid structures [1].

Cytotoxicity Toxicology Safety assessment

Antibacterial Activity: Helicobacter pylori Motility Inhibition with IC₅₀ = 50 μg/mL

(+)-Syringaresinol demonstrates inhibitory activity against Helicobacter pylori motility with an IC₅₀ of 50 μg/mL . This specific antibacterial mechanism—targeting bacterial motility rather than direct bactericidal action—distinguishes syringaresinol from broad-spectrum antimicrobial lignans. While DL-syringaresinol also exhibits weak antimycobacterial activity against Mycobacterium tuberculosis H37Rv, the quantified anti-H. pylori motility effect provides a defined, measurable endpoint for antibacterial screening applications .

Antibacterial Helicobacter pylori Motility inhibition

Optimal Application Scenarios for DL-Syringaresinol Based on Differentiated Evidence


NFAT Pathway and Lymphocytic Leukemia Research

DL-Syringaresinol is a suitable tool compound for NFAT transcription factor inhibition studies, with a defined IC₅₀ of 329.4 μM providing a quantitative benchmark for dose-response experimental design . Its additional activity against P-388 murine leukemia cells (ED₅₀ = 0.41 μg/mL) supports its application in lymphocytic leukemia research . The compound's documented lack of cytotoxicity at ≤100 μM in HepG2 and HT29 cells provides a defined safety window for cell-based assays, minimizing confounding cytotoxic artifacts [1].

Immunomodulation Studies Requiring Lymphocyte-Specific Effects

For research programs investigating differential modulation of inflammatory pathways, DL-syringaresinol offers a distinct mechanistic profile. Unlike pinoresinol and isolariciresinol, which preferentially suppress TNF-α production, syringaresinol glycoside strongly inhibits lymphocyte proliferation . This mechanistic divergence makes syringaresinol the appropriate selection for studies focused on lymphocyte-mediated inflammatory responses rather than TNF-α-driven pathways.

Helicobacter pylori Motility and Antibacterial Screening

DL-Syringaresinol provides a quantifiable IC₅₀ of 50 μg/mL for inhibition of H. pylori motility, offering a defined benchmark for antibacterial screening programs focused on motility-based mechanisms . This specific activity supports dose-response studies and comparative efficacy evaluations in H. pylori pathogenesis research. The compound's weak antimycobacterial activity against M. tuberculosis H37Rv may serve as a supplementary endpoint .

Anti-inflammatory and Antioxidant Screening with Validated Safety Profile

For high-throughput screening or cell-based anti-inflammatory/antioxidant assays, DL-Syringaresinol offers a safety-validated compound option. Systematic toxicological evaluation confirms no detectable cytotoxicity at concentrations up to 100 μM in HepG2 and HT29 cell lines, as assessed by resazurin reduction assay following both 1 h and 24 h exposures [1]. This defined non-cytotoxic concentration range allows researchers to attribute observed biological effects to the compound's pharmacological activity rather than confounding cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Syringaresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.